molecular formula C17H15N3O3S B2672774 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 895487-72-6

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B2672774
CAS No.: 895487-72-6
M. Wt: 341.39
InChI Key: BHMAQAGJYILUFJ-UHFFFAOYSA-N
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Description

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methoxybenzohydrazide with phenyl isothiocyanate to form the intermediate thiosemicarbazide, which is then cyclized in the presence of an oxidizing agent like iodine to yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the phenylsulfanyl group.

    Amines: Resulting from the reduction of the oxadiazole ring.

    Halogenated Derivatives: Produced through electrophilic substitution reactions on the aromatic rings.

Scientific Research Applications

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide has been explored for various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is unique due to the presence of both the methoxyphenyl and phenylsulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various scientific research applications.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-7-5-6-12(10-13)16-19-20-17(23-16)18-15(21)11-24-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMAQAGJYILUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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